3-(Trifluoromethyl)piperidin-3-ol
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Overview
Description
“3-(Trifluoromethyl)piperidin-3-ol” is a chemical compound with the molecular weight of 205.61 . It is also known as 3-(trifluoromethyl)-3-piperidinol hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C6H10F3NO.ClH/c7-6(8,9)5(11)2-1-3-10-4-5;/h10-11H,1-4H2;1H
. This indicates the presence of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms in the molecule. Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its IUPAC name is 3-(trifluoromethyl)-3-piperidinol hydrochloride . The molecular weight of the compound is 205.61 .Scientific Research Applications
Synthesis of Fluorinated N-Heterocycles
3-(Trifluoromethyl)piperidin-3-ol and its analogs are crucial in the synthesis of fluorinated N-heterocycles, which are important building blocks in discovery chemistry. A simple and efficient method for accessing these compounds, allowing chemoselective derivatization with high diastereocontrol, has been reported (García-Vázquez et al., 2021).
Catalytic Trifluoromethoxylation
The catalytic trifluoromethoxylation of unactivated alkenes has been developed, allowing the selective synthesis of 3-OCF3 substituted piperidines from compounds including this compound. This method provides a direct approach to form sp(3) C-OCF3 bonds (Chen, Chen, & Liu, 2015).
Synthesis of 3-Substituted 2-(Trifluoromethyl)piperidines
The ring expansion of (trifluoromethyl)prolinols, obtained from L-proline, leads to the synthesis of 3-substituted 2-(trifluoromethyl)piperidines. This process is regio- and diastereoselective, showcasing the versatility of this compound in synthesizing complex molecular structures (Rioton et al., 2015).
Anti-Tuberculosis Activity
A novel piperidinol with anti-tuberculosis activity has been identified, showcasing the potential biomedical applications of this compound derivatives. Optimization of this compound led to the discovery of analogs with significant anti-tuberculosis activity (Sun et al., 2009).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to exhibit significant activity against various targets, such as the sars-cov-2 rna-dependent rna polymerase (rdrp) .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in the function of these targets .
Biochemical Pathways
Related compounds have been shown to impact various biochemical pathways, leading to downstream effects .
Pharmacokinetics
In silico studies on similar compounds have emphasized their reliable pharmacokinetic properties .
Result of Action
Related compounds have been shown to exhibit a decrease in viral gene expression .
Properties
IUPAC Name |
3-(trifluoromethyl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)5(11)2-1-3-10-4-5/h10-11H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCISXSIATSHKKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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